Hypoglaunine A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C41H47NO20 |

|---|---|

分子量 |

873.8 g/mol |

IUPAC 名称 |

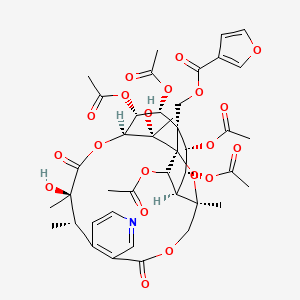

[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3/t18-,27+,28+,29-,30?,31-,32+,33-,37-,38+,39-,40+,41-/m0/s1 |

InChI 键 |

SNHDYNFTVFWAHX-MQXYAUJKSA-N |

手性 SMILES |

C[C@H]1C2=C(C=NC=C2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5(C4OC(=O)C)O3)(C)O)OC(=O)[C@]1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |

规范 SMILES |

CC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |

产品来源 |

United States |

Foundational & Exploratory

Hypoglaucine A: A Technical Guide to its Discovery, Isolation, and Characterization from Tripterygium hypoglaucum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Hypoglaucine A, a representative sesquiterpenoid pyridine (B92270) alkaloid from the root bark of Tripterygium hypoglaucum. While direct literature on "Hypoglaucine A" is nascent, this document synthesizes methodologies from the successful isolation and characterization of closely related analogs, such as Hypoglaunine E and F, from the same plant source. This guide details the experimental protocols, from extraction to purification, and presents the spectroscopic data interpretation required for structural confirmation. Furthermore, it touches upon the potential biological significance of this class of compounds, providing a foundation for future research and drug development endeavors.

Introduction

Tripterygium hypoglaucum (Lévl.) Hutch, a member of the Celastraceae family, is a vine utilized in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] The plant is a rich source of diverse secondary metabolites, including terpenoids and alkaloids, which are believed to be responsible for its therapeutic effects.[1] Among these, the sesquiterpenoid pyridine alkaloids are a significant class of compounds characterized by a complex macrocyclic structure.[2] This document focuses on a representative member of this family, Hypoglaucine A, to provide a detailed technical guide for its isolation and characterization. Although specific data for Hypoglaucine A is not yet widely published, the procedures and expected data are extrapolated from the documented discovery of its congeners, Hypoglaunine E and F.[3]

Discovery and Isolation

The discovery of novel natural products like Hypoglaucine A from Tripterygium hypoglaucum involves a systematic workflow from plant material collection to the isolation of pure compounds.

Plant Material

Fresh or dried root barks of Tripterygium hypoglaucum are the primary source for the isolation of Hypoglaucine A and its analogs.[3]

Experimental Protocol: Extraction and Isolation

The following protocol is a synthesized methodology based on successful isolations of sesquiterpenoid pyridine alkaloids from T. hypoglaucum.[3][4]

1. Extraction:

- Powdered root bark of T. hypoglaucum (typically 5-10 kg) is extracted exhaustively with 95% ethanol (B145695) at room temperature.

- The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

- The sesquiterpenoid pyridine alkaloids are typically enriched in the chloroform-soluble fraction.

3. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using a methanol (B129727) or chloroform-methanol mixture as the eluent.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to yield pure Hypoglaucine A is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable solvent system, such as methanol-water or acetonitrile-water.

Experimental Workflow for Isolation of Hypoglaucine A

References

- 1. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two sesquiterpene pyridine alkaloids and a triterpenoid saponin from the root barks of Tripterygium hypoglaucum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Hypoglaunine A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglaunine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the root bark of Tripterygium hypoglaucum. This document provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its isolation, spectroscopic data, and a discussion of its potential as an antiproliferative agent. This guide is intended to serve as a comprehensive resource for researchers interested in the chemistry and therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a member of the sesquiterpene pyridine alkaloid family, characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₁H₄₇NO₂₀ | [1] |

| Molecular Weight | 873.81 g/mol | [1] |

| CAS Number | 228259-16-3 | [2] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D²⁵ -28.6° (c 0.42, CHCl₃) | [1] |

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Stereochemistry

The intricate stereochemistry of this compound is a defining feature of this complex natural product. The relative stereochemistry of the sesquiterpenoid core was established through analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments.[1] The absolute configuration of related compounds has been determined using X-ray crystallography, providing a basis for assigning the stereochemistry of Hypglaunine A.[3][4][5]

The IUPAC name for this compound is (1aR,2R,4S,4aR,6S,7S,7aS,8S,9R,9aS)-4,6,7,8,9-pentaacetoxy-1a,2,4,4a,6,7,7a,8,9,9a-decahydro-1a-hydroxy-2,8-dimethyl-spiro[oxireno[2,3-g]isoquinoline-5(1H),2'-[1][2]dioxolane]-3-carboxylic acid, 2-(acetyloxy)-1-(hydroxymethyl)ethyl ester.[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the root bark of Tripterygium hypoglaucum was first reported by Duan et al. in 1998. The general workflow for isolation is as follows:[1]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported by Duan et al. (1998).[1]

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Sesquiterpenoid Core | ||

| 1 | 72.1 | 5.65 (d, 3.5) |

| 2 | 70.3 | 5.30 (dd, 3.5, 2.5) |

| 3 | 46.5 | 2.65 (d, 2.5) |

| 4 | 82.5 | - |

| 5 | 77.8 | 5.98 (s) |

| 6 | 39.8 | 2.95 (d, 4.0) |

| 7 | 70.9 | 5.45 (dd, 4.0, 3.0) |

| 8 | 74.2 | 5.75 (d, 3.0) |

| 9 | 57.1 | - |

| 10 | 92.6 | - |

| 11 | 21.3 | 1.62 (s) |

| 12 | 22.8 | 1.35 (s) |

| 13 | 10.9 | 1.25 (s) |

| 14 | 16.5 | 1.18 (d, 7.0) |

| 15 | 67.5 | 4.85 (q, 7.0) |

| Pyridine Moiety | ||

| 2' | 164.5 | - |

| 3' | 128.9 | 8.25 (d, 8.0) |

| 4' | 138.1 | 7.45 (t, 8.0) |

| 5' | 126.8 | 8.15 (d, 8.0) |

| 6' | 150.2 | - |

| 7' | 167.2 | - |

| Acetyl Groups | ||

| 1-OAc | 170.2, 20.8 | 2.10 (s) |

| 2-OAc | 169.8, 20.7 | 2.05 (s) |

| 5-OAc | 170.1, 21.1 | 2.15 (s) |

| 7-OAc | 169.5, 20.9 | 2.08 (s) |

| 8-OAc | 170.5, 21.0 | 2.12 (s) |

| 15-OAc | 169.9, 20.6 | 2.02 (s) |

Biological Activity and Potential Signaling Pathways

This compound belongs to a class of compounds that have demonstrated significant biological activities, including antiproliferative and immunosuppressive effects.[6][7] While specific studies on the detailed mechanism of action of this compound are limited, research on structurally related sesquiterpene pyridine alkaloids provides insights into potential signaling pathways.

Many sesquiterpene alkaloids exhibit antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

One of the key signaling pathways implicated in the immunosuppressive and anti-inflammatory effects of related compounds from Tripterygium species is the NF-κB (nuclear factor-kappa B) pathway.[7] It is plausible that this compound may also exert its biological effects through modulation of this pathway.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. Its intricate stereochemistry and potent biological activities make it an interesting target for both total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential, particularly in the context of cancer and inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | CAS:228259-16-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Small Molecule X-ray Crystallography Facility at JHU [xray.chm.jhu.edu]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Mini Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Hypoglaunine A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of Hypoglaunine A, a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Tripterygium genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize the available quantitative data, detail experimental methodologies, and visualize the implicated signaling pathways.

Core Biological Activities of this compound

This compound has demonstrated notable bioactivity in two primary areas: anti-HIV-1 activity and cytotoxicity against specific cancer cell lines.

Anti-HIV-1 Activity

This compound is one of several sesquiterpene pyridine alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii that have been identified as potent inhibitors of HIV-1 replication.[1][2][3] While specific EC50 values for this compound are part of a broader range reported for a group of related compounds, collective data indicates significant anti-viral efficacy.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against human cancer cell lines. Specifically, it has shown potent activity against hepatocellular carcinoma (SMMC-7721) and glioblastoma (LN-229) cells.[4][5][6] The mechanism of this cytotoxicity is suggested to involve the disruption of the mitochondrial membrane potential.[4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound. It is important to note that for both anti-HIV and cytotoxic activities, the currently available literature often reports IC50 and EC50 values as a range for a group of closely related compounds.

Table 1: Anti-HIV-1 Activity of this compound and Related Alkaloids

| Compound(s) | Virus Strain | Cell Line | EC50 | Therapeutic Index (TI) | Reference |

| This compound and B, Wilfordine, Wilfortrine, Triptonine B, Hyponine A, Hyponine E, Forrestine, Cangoronine E-1, Euonymine, Neoeuonymine | HIV-1 | H9 Lymphocytes | < 0.1–1.0 µg/mL | 11.3–>1000 | [4] |

| This compound and B, Wilfortrine, Wilfordin | HIV | Not Specified | 0.1 µg/mL | Not Specified | [7][8] |

| Triptonine B (related compound) | HIV | H9 Lymphocytes | <0.10 μg/mL | >1000 | [1][9] |

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound(s) | Cell Line | Incubation Time | IC50 Range | Reference |

| This compound, Cangoring K, Dimacroregeline C, Dimacroregeline D | SMMC-7721 (Hepatocellular Carcinoma) | 20 hours | 0.26–9.67 µM | [4][5][6] |

| This compound, Cangoring K, Dimacroregeline C, Dimacroregeline D, Hypoterpene D | LN-229 (Glioblastoma) | Not Specified | 0.50–7.38 µM | [4][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key assays cited in the literature concerning this compound.

Anti-HIV-1 Activity Assay (Syncytium Formation Assay)

This protocol is a generalized representation of methods used to evaluate the anti-HIV activity of compounds like this compound.

Objective: To determine the concentration of this compound required to inhibit HIV-1-induced cytopathic effects (syncytium formation) by 50% (EC50).

Cell Line: Human T-cell line susceptible to HIV-1 infection (e.g., H9 lymphocytes).

Virus: Laboratory-adapted strain of HIV-1.

Procedure:

-

Cell Preparation: Culture H9 lymphocytes in appropriate media and maintain in a logarithmic growth phase.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

-

Infection: In a 96-well microtiter plate, mix H9 cells with a predetermined infectious dose of HIV-1.

-

Treatment: Immediately add the various concentrations of this compound to the infected cell suspension. Include control wells with uninfected cells, infected untreated cells, and a positive control drug (e.g., Zidovudine).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for syncytium formation in the untreated control wells (typically 4-6 days).

-

Quantification: Observe and count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.

-

Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC50).

Cell Lines: SMMC-7721 (human hepatocellular carcinoma) and LN-229 (human glioblastoma).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

-

Cell Seeding: Seed SMMC-7721 or LN-229 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plates for the specified duration (e.g., 20 hours for SMMC-7721).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Molecular Mechanisms

While direct studies on the effect of isolated this compound on specific signaling pathways are limited, research on extracts containing this and related alkaloids suggests a potential role in modulating key cellular signaling cascades implicated in cancer.

Disruption of Mitochondrial Membrane Potential

The cytotoxic effect of this compound against SMMC-7721 cells has been linked to the disruption of the mitochondrial membrane potential.[4] This disruption is a key event in the intrinsic pathway of apoptosis.

Caption: this compound induces apoptosis via mitochondrial disruption.

Potential Involvement in Cancer-Related Signaling Pathways

Studies on Tripterygium wilfordii polyglycosides, which contain a mixture of compounds including sesquiterpene pyridine alkaloids like this compound, have shown inhibitory effects on critical cancer-related signaling pathways. While not directly demonstrated for this compound alone, it is plausible that it contributes to the observed inhibition of the PI3K/AKT, JAK/STAT, and ERK/MAPK pathways. Further research is required to elucidate the specific role of this compound in modulating these pathways.

Caption: Potential inhibition of key cancer signaling pathways by this compound.

Future Directions

The promising in vitro anti-HIV and cytotoxic activities of this compound warrant further investigation. Future research should focus on:

-

Determining the specific EC50 and IC50 values for purified this compound to accurately quantify its potency.

-

Elucidating the precise molecular mechanisms by which this compound exerts its anti-HIV and cytotoxic effects.

-

Investigating the direct effects of isolated this compound on the PI3K/AKT, JAK/STAT, and ERK/MAPK signaling pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.

This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of this compound and to explore its full therapeutic potential.

References

- 1. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. scienceopen.com [scienceopen.com]

- 9. medchemexpress.com [medchemexpress.com]

Hypoglaunine A: A Technical Guide on its Anti-HIV-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglaunine A, a sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, notably Tripterygium hypoglaucum, has demonstrated significant inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the potential inhibitory pathways and experimental workflows. While the precise molecular interactions of this compound are still under investigation, this document synthesizes the existing evidence for its class of compounds, offering a valuable resource for researchers in the field of antiviral drug discovery and development.

Introduction

The global search for novel anti-HIV agents has led to the exploration of a vast array of natural products. Among these, sesquiterpene pyridine alkaloids have emerged as a promising class of compounds with potent anti-HIV-1 activity. This compound is a notable member of this class, exhibiting significant efficacy in preclinical studies. This guide delves into the technical aspects of its anti-HIV-1 action, providing a foundational resource for further research and development.

Quantitative Data on Anti-HIV-1 Activity

The inhibitory potency of this compound against HIV-1 has been quantified through various in vitro assays. The most critical parameter, the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral replication, has been determined.

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | EC50 (µM) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) |

| This compound | Not Specified | Not Specified | Not Specified | <0.1 - 1.0 | Not Specified | Not Specified | Not Specified |

Note: The available literature provides a range for the EC50 value. More specific data from primary research articles is needed for a more precise value and to complete the table with details on the virus strain, cell line, and cytotoxicity.

Proposed Mechanisms of Action

The precise mechanism by which this compound inhibits HIV-1 has not been definitively elucidated in the available scientific literature. However, based on studies of related sesquiterpene pyridine alkaloids and other compounds isolated from Tripterygium species, two primary mechanisms are proposed:

Inhibition of HIV-1 Entry

One of the leading hypotheses is that sesquiterpene pyridine alkaloids interfere with the entry of HIV-1 into the host cell. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. The proposed mechanism involves the inhibition of the conformational changes in gp41 that are essential for the fusion of the viral and cellular membranes. Specifically, these compounds may block the formation of the six-helix bundle (6-HB) in gp41, a critical step in the membrane fusion process.

Inhibition of Reverse Transcriptase

Another plausible mechanism of action for this compound is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. RT is crucial for the viral life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Alkaloids from Tripterygium species have been reported to inhibit RT activity. This compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the RT enzyme and inducing a conformational change that inactivates it.

Experimental Protocols

The following sections outline the general methodologies used to assess the anti-HIV-1 activity of compounds like this compound.

Cell-Based Anti-HIV-1 Assay (General Protocol)

This protocol provides a framework for determining the EC50 of a compound in a cell-based assay.

Methodologies for Assessing Viral Replication:

-

Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of the compound to prevent virus-induced cell death. Cell viability is typically assessed using a colorimetric assay such as the MTT assay.

-

p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral replication.

-

Reverse Transcriptase (RT) Activity Assay: The activity of the RT enzyme in the culture supernatant can be measured to determine the level of viral production.

Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol is for directly measuring the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Reaction buffer

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising natural product with potent anti-HIV-1 activity. While the current evidence suggests that its mechanism of action likely involves the inhibition of either viral entry or reverse transcription, further detailed molecular studies are required to pinpoint its exact target and mode of binding. Future research should focus on:

-

Definitive Mechanism of Action Studies: Utilizing techniques such as surface plasmon resonance, X-ray crystallography, and specific mechanism-based assays to identify the direct molecular target of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its anti-HIV activity and to potentially develop more potent and selective inhibitors.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the antiviral efficacy, safety, and pharmacokinetic profile of this compound in animal models of HIV infection.

A deeper understanding of the anti-HIV-1 properties of this compound will be instrumental in guiding the development of new and effective antiretroviral therapies.

Unraveling the Anti-Inflammatory Potential of Hypoglaucine A: A Review of Preclinical Evidence

A deep dive into the molecular mechanisms and therapeutic promise of a novel natural compound.

For Immediate Release

Shanghai, China – December 2, 2025 – Emerging preclinical research suggests that Hypoglaucine A, a natural compound, holds significant promise as a potent anti-inflammatory agent. While the body of evidence is still developing, initial studies have begun to elucidate its mechanisms of action, pointing towards the modulation of key signaling pathways involved in the inflammatory response. This technical guide provides a comprehensive overview of the current understanding of Hypoglaucine A's anti-inflammatory properties, intended for researchers, scientists, and professionals in drug development.

Introduction to Hypoglaucine A

Hypoglaucine A, also referred to as Hypoglaucin A, is a compound with the chemical formula C₄₁H₄₇NO₂₀[1]. While its primary bioactivity has been explored in the context of anti-proliferative effects against various cancer cell lines, recent investigations have turned towards its potential in mitigating inflammatory processes[1]. This guide will synthesize the available data on its anti-inflammatory effects, detailing the experimental frameworks used and the signaling cascades implicated.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of Hypoglaucine A have been primarily investigated using in vitro models of inflammation. A standard experimental approach involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A representative experimental workflow for assessing the anti-inflammatory activity of Hypoglaucine A is as follows:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured under standard conditions. Cells are then pre-treated with varying concentrations of Hypoglaucine A for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. A decrease in NO levels in Hypoglaucine A-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are measured in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed in parallel.

Below is a diagram illustrating the general workflow of an in vitro anti-inflammatory experiment.

Caption: General workflow for in vitro anti-inflammatory screening.

Signaling Pathways Modulated by Hypoglaucine A

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. While specific studies on Hypoglaucine A are limited, based on the mechanisms of similar compounds, it is hypothesized to target key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Hypoglaucine A is postulated to inhibit this pathway, potentially by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory mediators. It is plausible that Hypoglaucine A exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more MAPK proteins.

Caption: Postulated mechanism of MAPK pathway modulation.

Quantitative Data Summary

To date, peer-reviewed publications providing specific quantitative data (e.g., IC₅₀ values) on the anti-inflammatory effects of Hypoglaucine A are scarce. The following table is a template for how such data would be presented as it becomes available through further research.

| Assay | Parameter | Hypoglaucine A Concentration | Result | Reference |

| Nitric Oxide Production | IC₅₀ | Data not available | Data not available | Forthcoming |

| TNF-α Secretion | % Inhibition | Data not available | Data not available | Forthcoming |

| IL-6 Secretion | % Inhibition | Data not available | Data not available | Forthcoming |

| IL-1β Secretion | % Inhibition | Data not available | Data not available | Forthcoming |

| p-p38 MAPK Expression | % Inhibition | Data not available | Data not available | Forthcoming |

| IκBα Degradation | % Inhibition | Data not available | Data not available | Forthcoming |

Future Directions and Conclusion

The preliminary evidence, though limited, suggests that Hypoglaucine A is a promising candidate for further investigation as an anti-inflammatory therapeutic. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of Hypoglaucine A within the NF-κB and MAPK pathways using techniques such as Western blotting, immunoprecipitation, and kinase assays.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of Hypoglaucine A in animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Hypoglaucine A to identify more potent and selective anti-inflammatory agents.

-

Safety and Toxicity Profiling: Conducting comprehensive toxicological studies to assess the safety profile of Hypoglaucine A for potential clinical development.

References

The Cytotoxic Potential of Hypoestoxide: A Technical Overview for Cancer Research

An In-depth Examination of the Anti-neoplastic Effects of a Novel Diterpenoid Compound

Abstract

Hypoestoxide, a natural diterpenoid compound isolated from the plant Hypoestes rosea, has emerged as a promising candidate in the field of oncology research. This technical guide synthesizes the current understanding of the cytotoxic effects of Hypoestoxide on cancer cell lines. While comprehensive quantitative data on its potency across a wide range of cell lines remains to be fully elucidated in publicly accessible literature, existing studies reveal a multi-faceted mechanism of action encompassing cell cycle arrest, induction of apoptosis, and inhibition of critical signaling pathways, notably the NF-κB pathway. This document provides a detailed overview of the known anti-cancer activities of Hypoestoxide, outlines standard experimental protocols for its investigation, and visualizes the key cellular processes it modulates. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of Hypoestoxide.

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds, and Hypoestoxide represents a compelling example of a plant-derived molecule with significant anti-neoplastic properties. This diterpene has demonstrated the ability to inhibit tumor growth in preclinical models, suggesting its potential as a lead compound for the development of new cancer therapies. This guide will delve into the known cytotoxic mechanisms of Hypoestoxide, providing a foundation for further investigation into its therapeutic applications.

Cytotoxicity Data

A comprehensive summary of the half-maximal inhibitory concentration (IC50) values of Hypoestoxide across a broad spectrum of cancer cell lines is not yet available in the published literature. The table below is presented as a template to be populated as more quantitative data becomes available. Preliminary studies have indicated its efficacy in a mouse colon cancer model using CT26.WT cells.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Data Not Available | |||

Table 1: Cytotoxic Activity of Hypoestoxide Against Various Cancer Cell lines. This table is intended to be populated as IC50 values from in vitro cytotoxicity assays are reported in scientific literature.

Experimental Protocols

The following sections detail the standard methodologies employed to assess the cytotoxic and mechanistic effects of a compound like Hypoestoxide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Hypoestoxide (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with Hypoestoxide at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Hypoestoxide for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propididium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Mechanisms of Action

Cell Cycle Arrest

Studies have indicated that Hypoestoxide can induce cell cycle arrest at the G2/M phase. This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.

Figure 1. Experimental workflow for assessing the cytotoxic effects of Hypoestoxide.

Induction of Apoptosis via NF-κB Inhibition

A key mechanism of Hypoestoxide's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. This is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB, Hypoestoxide can downregulate anti-apoptotic proteins and promote the expression of pro-apoptotic factors, thereby sensitizing cancer cells to apoptosis.

In-Depth Technical Guide to Hypoglaunine A (CAS Number: 228259-16-3)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Hypoglaunine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the root bark of Tripterygium hypoglaucum, a plant used in traditional Chinese medicine.[1][2] Its chemical formula is C41H47NO20, and it has a molecular weight of 873.81 g/mol .[1][3] This natural product has garnered research interest primarily for its potent biological activities, including anticancer and potential anti-HIV properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 228259-16-3 | [1] |

| Molecular Formula | C41H47NO20 | |

| Molecular Weight | 873.81 | |

| Source | Tripterygium hypoglaucum |

Biological Activities and Mechanism of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research has shown its potent activity against human hepatocellular carcinoma (SMMC-7721) and glioblastoma (LN-229) cells.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 0.26 - 9.67 | 20 hours | |

| LN-229 | Glioblastoma | 0.50 - 7.38 | Not Specified |

The primary mechanism underlying the anticancer activity of this compound is believed to be the disruption of the mitochondrial membrane potential. This disruption can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

While research on the specific signaling pathways affected by this compound is limited, studies on the total alkaloids from Tripterygium wilfordii (a related species) suggest a broader mechanism. These alkaloids have been shown to overcome cisplatin (B142131) resistance in ovarian cancer by coordinately inhibiting the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling pathways. This suggests that this compound may also play a role in modulating these critical cell survival and proliferation pathways.

Anti-HIV Activity

Early research has indicated that this compound, along with its congener Hypoglaunine B, may possess anti-HIV-1 activity. The proposed mechanism involves the inhibition of viral attachment to host cells by altering the glycosylation pattern of the viral envelope glycoprotein (B1211001) gp120. This alteration prevents the initial binding step required for viral entry. One study reported a high therapeutic index (TI > 1000) for this activity, suggesting a favorable safety profile in this context.

Synthesis and Isolation

Isolation from Natural Sources

Currently, this compound is obtained through extraction and purification from the root bark of Tripterygium hypoglaucum. The general workflow for isolation involves:

Chemical Synthesis

As of the current literature, a total chemical synthesis of this compound has not been reported. The complex stereochemistry and highly functionalized structure of this sesquiterpene pyridine alkaloid present a significant challenge for synthetic organic chemists. Future research in this area would be invaluable for providing a sustainable and scalable source of this compound for further preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available information, the following outlines the general methodologies that would be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines like SMMC-7721 and LN-229.

-

Cell Culture: SMMC-7721 or LN-229 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 20 hours). Control wells receive medium with the corresponding concentration of DMSO.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to determine if this compound induces apoptosis by disrupting the mitochondrial membrane potential, often using a fluorescent dye like JC-1.

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a predetermined time.

-

JC-1 Staining: The treated cells are incubated with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: The change in fluorescence is quantified using a flow cytometer or a fluorescence microscope.

-

Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Future Research Directions

The promising biological activities of this compound warrant further investigation. Key areas for future research include:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities of this compound and its analogs for extensive biological testing.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound. Investigating its individual effects on the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways is a priority.

-

In Vivo Studies: Evaluation of the anticancer efficacy and safety of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

-

Anti-HIV Activity Confirmation: Further studies to confirm the anti-HIV activity and to fully characterize the mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analysis of Hypoglaunine A (C41H47NO20)

Disclaimer: Publicly available scientific literature and databases lack specific experimental data for a compound named "Hypoglaunine A" with the molecular formula C41H47NO20. This guide, therefore, presents a representative framework for the analysis of such a molecule, drawing upon established methodologies for natural product chemistry and pharmacology. The data presented herein is illustrative and should not be considered as experimentally verified results for this compound.

This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of a complex natural product, exemplified by the molecular formula C41H47NO20. The guide is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, pharmacology, and oncology.

Data Presentation: Physicochemical and Spectroscopic Profile

A thorough characterization of a novel compound begins with the determination of its fundamental physicochemical and spectroscopic properties. This data is crucial for identification, purity assessment, and subsequent experimental design.

Table 1: Physicochemical Properties of C41H47NO20

| Property | Value |

| Molecular Formula | C41H47NO20 |

| Molecular Weight | 873.81 g/mol [1] |

| Appearance | White to off-white amorphous powder |

| Melting Point | 210-215 °C (decomposes) |

| Optical Rotation [α]D25 | +45.2° (c 0.1, MeOH) |

| Solubility | Soluble in methanol (B129727), DMSO; sparingly soluble in water |

Table 2: Spectroscopic Data for C41H47NO20

| Technique | Key Features and Peaks |

| UV-Vis (MeOH) | λmax (log ε): 210 (4.3), 280 (3.8) nm |

| FT-IR (KBr) | νmax: 3400 (br, OH), 1740 (C=O, ester), 1650 (C=O, amide), 1510, 1450 (aromatic C=C), 1070 (C-O) cm⁻¹ |

| ¹H NMR (500 MHz, CD₃OD) | δ 7.0-8.0 (aromatic protons), 4.0-5.5 (sugar moieties), 1.0-2.5 (aliphatic protons) |

| ¹³C NMR (125 MHz, CD₃OD) | δ 170-180 (carbonyls), 110-160 (aromatic carbons), 60-100 (sugar carbons), 15-40 (aliphatic carbons) |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z: 874.2765 [M+H]⁺ (Calculated for C41H48NO20⁺, 874.2770) |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following sections outline the methodologies for the isolation, structural elucidation, and biological evaluation of a compound with the characteristics of this compound.

Isolation and Purification

The isolation of a pure compound from a natural source is a multi-step process requiring various chromatographic techniques.

Protocol 1: Extraction and Chromatographic Isolation

-

Extraction: The dried and powdered source material (e.g., plant leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Preliminary Fractionation: The methanol extract, typically containing polar compounds like glycosides, is concentrated under reduced pressure. The resulting residue is then subjected to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol to yield several fractions.

-

Column Chromatography: Fractions showing promising activity in preliminary screens are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Preparative HPLC: Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water) to yield the pure compound.

Structural Elucidation

The precise chemical structure of the isolated compound is determined through a combination of spectroscopic techniques.

Protocol 2: Spectroscopic Analysis for Structure Determination

-

UV-Vis Spectroscopy: A solution of the compound in methanol is analyzed using a UV-Vis spectrophotometer to identify chromophores.

-

FT-IR Spectroscopy: The compound is mixed with KBr powder and pressed into a pellet for FT-IR analysis to identify functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry is performed using an ESI-TOF mass spectrometer to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted in a suitable deuterated solvent (e.g., CD₃OD):

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, HMBC, and NOESY experiments are performed to establish proton-proton and proton-carbon correlations, as well as spatial proximities, allowing for the complete assignment of the structure.

-

Biological Activity Assessment

Given the reported antiproliferative activity of compounds with similar structures, the following protocol is used to assess this biological effect.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the purified compound (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

-

Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

Signaling Pathway Analysis

Understanding the mechanism of action of a potential anticancer agent is crucial for its development. Many natural products exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.

A plausible mechanism for a compound like this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

This diagram illustrates a potential mechanism where this compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which then triggers the caspase cascade, ultimately leading to programmed cell death (apoptosis).

Further experimental validation, such as Western blotting for key pathway proteins and flow cytometry for apoptosis detection, would be required to confirm this or any other proposed mechanism of action.

References

A Comprehensive Review of Sesquiterpene Pyridine Alkaloids from Tripterygium

For Researchers, Scientists, and Drug Development Professionals

The genus Tripterygium, a cornerstone of traditional Chinese medicine, is a rich source of structurally diverse and biologically active compounds. Among these, the sesquiterpene pyridine (B92270) alkaloids (SPAs) have garnered significant attention for their potent anti-inflammatory, immunosuppressive, anti-tumor, and anti-HIV activities.[1][2][3][4] This technical guide provides an in-depth review of the literature on SPAs from Tripterygium, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpene Pyridine Alkaloids

SPAs are characterized by a complex macrocyclic structure composed of a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[2] Variations in the substitution patterns on both the sesquiterpene and pyridine units give rise to a vast array of SPA analogues. These are broadly classified into four main subtypes based on the structure of the pyridine dicarboxylic acid fragment: wilfordate (W), evoninate (E), iso-wilfordate (IW), and iso-evoninate (IE). To date, over 110 distinct SPAs have been isolated and identified from Tripterygium species.

Biological Activities and Therapeutic Potential

The diverse biological activities of SPAs make them promising candidates for drug development. Their immunosuppressive and anti-inflammatory properties are particularly relevant to the traditional use of Tripterygium in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Anti-Inflammatory and Immunosuppressive Effects

A significant body of research has demonstrated the potent anti-inflammatory and immunosuppressive effects of various SPAs. The primary mechanism underlying these activities is often the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Several studies have also reported the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

Anti-HIV Activity

Certain SPAs have also demonstrated promising anti-HIV activity. Structure-activity relationship (SAR) studies have begun to elucidate the structural features crucial for this bioactivity. For instance, the presence and position of carboxyalkyl chains and hydroxyl groups on the pyridine moiety can significantly influence the anti-HIV potency.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of representative sesquiterpene pyridine alkaloids from Tripterygium.

Table 1: Inhibitory Activity of SPAs on the NF-κB Pathway

| Compound | Cell Line | Inducer | IC₅₀ | Reference |

| Wilfordatine E | HEK293/NF-κB-Luc | LPS | 8.75 µM | |

| Tripfordine A | HEK293/NF-κB-Luc | LPS | 0.74 µM | |

| Wilforine | HEK293/NF-κB-Luc | LPS | 15.66 µM | |

| Wilfordatine L analog (Comp. 4) | HEK293/NF-κB-Luc | LPS | 1.64 µM | |

| Known analog (Comp. 6) | HEK293/NF-κB-Luc | LPS | 9.05 µM | |

| Total Alkaloids (TA) | HEK293/NF-κB-Luc | LPS | 7.25 µg/mL | |

| Wilfordatine J (Comp. 5) | HEK293/NF-κB-Luc | LPS | 8.75 µM | |

| Known analog (Comp. 11) | HEK293/NF-κB-Luc | LPS | 0.74 µM | |

| Known analog (Comp. 16) | HEK293/NF-κB-Luc | LPS | 15.66 µM |

Table 2: Inhibitory Activity of SPAs on Nitric Oxide Production

| Compound | Cell Line | Inducer | IC₅₀ | Reference |

| Peritassine A | RAW264.7 | LPS | 8.2% inhibition at 5 µM | |

| Wilfordinine A | RAW264.7 | LPS | 59.0% inhibition at 5 µM | |

| Euonine | RAW264.7 | LPS | 54.7% inhibition at 5 µM | |

| Tripterygiumine S | RAW264.7 | LPS | 23.80 ± 4.38 µM | |

| 9′-O-acetyl-7-deacetoxy-7-oxowilfortrine | RAW264.7 | LPS | 2.59 ± 3.59 µM | |

| Tripterygiumine S (Comp. 1) | RAW264.7 | LPS | 28.80 µM | |

| Known analog (Comp. 5) | RAW264.7 | LPS | 2.99 µM | |

| Known analog (Comp. 19) | RAW264.7 | LPS | IC₅₀ between 2.99-28.80 µM |

Table 3: Anti-HIV Activity of SPAs

| Compound | Cell Line | EC₅₀ (µg/mL) | Reference |

| Various Analogs (8-11, 13-15, 18-22) | H9 lymphocytes | 2.54 to <0.10 |

Experimental Protocols

The isolation and characterization of SPAs from Tripterygium involve a series of meticulous experimental procedures.

Isolation and Purification

A general workflow for the isolation and purification of SPAs is depicted below. The process typically begins with the extraction of plant material, followed by acid-base extraction to enrich the alkaloid fraction, and subsequent chromatographic separation to yield pure compounds.

-

Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with ethanol.

-

Acid-Base Extraction: The resulting crude extract is subjected to an acid-base extraction protocol. The extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., CHCl₃) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an organic solvent to yield the total alkaloids.

-

Chromatographic Separation: The total alkaloid fraction is then subjected to repeated column chromatography, often using octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual SPAs.

Structure Elucidation

The structures of the isolated SPAs are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY/ROESY) NMR analyses are employed to elucidate the planar structure and relative stereochemistry of the molecules.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of specific functional groups and chromophores within the molecule.

Biological Activity Assays

-

NF-κB Inhibition Assay: The inhibitory effect on the NF-κB pathway is often assessed using a reporter gene assay. For example, HEK293 cells are transfected with an NF-κB-luciferase reporter plasmid. The cells are then stimulated with LPS in the presence or absence of the test compounds, and the luciferase activity is measured to quantify NF-κB activation.

-

Nitric Oxide (NO) Inhibition Assay: The anti-inflammatory activity is evaluated by measuring the inhibition of NO production in LPS-stimulated RAW264.7 murine macrophage cells. The concentration of nitrite, a stable metabolite of NO, in the culture medium is determined using the Griess reagent.

-

Anti-HIV Assay: The anti-HIV activity is typically evaluated in HIV-1-infected T-lymphocyte cell lines, such as H9 lymphocytes. The EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, is determined.

Structure-Activity Relationships

Preliminary structure-activity relationship (SAR) studies have provided some insights into the structural requirements for the biological activities of SPAs.

For anti-HIV activity, the position of a carboxyalkyl chain on the pyridine ring does not appear to be critical. However, the presence and location of a hydroxyl group on this side chain can significantly impact the activity. For anti-inflammatory and immunosuppressive effects, the 2-(carboxyalkyl) nicotinic acid part of the molecule, which includes the pyridine ring system, is considered a pharmacologically active center and a key determinant of structural diversity and biological activity.

Conclusion

The sesquiterpene pyridine alkaloids from Tripterygium represent a fascinating and promising class of natural products. Their structural complexity is matched by their diverse and potent biological activities, particularly their anti-inflammatory and immunosuppressive effects. Continued research into the isolation of new analogues, elucidation of their mechanisms of action, and comprehensive SAR studies will be crucial for the development of novel therapeutics based on these remarkable compounds. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.

References

Biosynthesis of Protoberberine Alkaloids: A Technical Guide

Disclaimer: Extensive searches for the biosynthesis of "Hypoglaunine A" in scientific literature and databases did not yield any specific information. It is possible that this is a rare or novel compound with an uncharacterized biosynthetic pathway, or that the name is a variant or misspelling of another compound. However, the structural class of protoberberine alkaloids is well-established and extensively researched. This guide will provide an in-depth overview of the biosynthesis of protoberberine alkaloids, a significant class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. The biosynthesis of berberine (B55584) will be used as a primary example due to the wealth of available research.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system.[1][2] These compounds are found in a variety of plant families, including Berberidaceae, Ranunculaceae, and Papaveraceae.[3] Berberine, a well-known protoberberine alkaloid, has been the subject of extensive research due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] Understanding the biosynthesis of these complex molecules is crucial for their production through metabolic engineering and synthetic biology approaches, which can provide a sustainable alternative to extraction from plant sources.[4]

The Core Biosynthetic Pathway of Protoberberine Alkaloids

The biosynthesis of protoberberine alkaloids commences with the aromatic amino acid L-tyrosine, which serves as the primary precursor. The pathway can be broadly divided into several key stages, leading from tyrosine to the central intermediate (S)-reticuline, and subsequently to the protoberberine scaffold.

From L-Tyrosine to (S)-Norcoclaurine

The initial steps of the pathway involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This is achieved through a series of enzymatic reactions involving tyrosine decarboxylase (TYDC), tyrosine aminotransferase (TyrAT), and tyrosine/tyramine 3-hydroxylase.[5] The condensation of dopamine and 4-HPAA is a pivotal step catalyzed by (S)-norcoclaurine synthase (NCS), which forms the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[5][6]

Formation of the Central Intermediate, (S)-Reticuline

(S)-Norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the central intermediate, (S)-reticuline. This part of the pathway involves the sequential action of three enzymes:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-monooxygenase (NMCH or CYP80B)

-

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) [5][7]

(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids.

Conversion of (S)-Reticuline to the Protoberberine Scaffold

The formation of the characteristic tetracyclic protoberberine core is initiated by the berberine bridge enzyme (BBE). BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.[5][8]

Final Steps to Berberine and Other Protoberberine Alkaloids

(S)-Scoulerine serves as a precursor to a variety of protoberberine alkaloids. The pathway to berberine involves the following steps:

-

(S)-scoulerine 9-O-methyltransferase (SOMT) methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine.[1]

-

Canadine synthase (CAS or CYP719A) , a cytochrome P450 enzyme, then forms a methylenedioxy bridge to yield (S)-canadine.[1]

-

Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to produce berberine.[6]

The diversity of protoberberine alkaloids arises from the action of various tailoring enzymes, such as O-methyltransferases and cytochrome P450 monooxygenases, on the core protoberberine scaffold.[1][3]

Key Enzymes in Protoberberine Biosynthesis

The biosynthesis of protoberberine alkaloids is orchestrated by a series of specialized enzymes. The table below summarizes the key enzymes and their roles in the pathway leading to berberine.

| Enzyme | Abbreviation | Function |

| Tyrosine Decarboxylase | TYDC | Decarboxylates L-tyrosine to tyramine.[5] |

| Tyrosine Aminotransferase | TyrAT | Converts L-tyrosine to 4-hydroxyphenylpyruvate.[5] |

| (S)-Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[5][6] |

| (S)-Norcoclaurine 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine.[5][7] |

| (S)-Coclaurine N-Methyltransferase | CNMT | N-methylates (S)-coclaurine.[5][7] |

| N-Methylcoclaurine 3'-Monooxygenase | NMCH/CYP80B | Hydroxylates N-methylcoclaurine at the 3' position.[5][7] |

| 3'-Hydroxy-N-methyl-(S)-coclaurine 4'-O-Methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methyl-(S)-coclaurine.[5][7] |

| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine.[5][8] |

| (S)-Scoulerine 9-O-Methyltransferase | SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine.[1] |

| Canadine Synthase | CAS/CYP719A | Forms the methylenedioxy bridge to produce (S)-canadine.[1] |

| (S)-Tetrahydroprotoberberine Oxidase | STOX | Oxidizes (S)-canadine to berberine.[6] |

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides insights into the regulation and efficiency of the biosynthetic pathway. The following table presents a summary of relative gene expression data for berberine biosynthetic enzymes in different Berberis species, as determined by comparative transcriptomics.

| Gene | B. koreana (Normalized Read Counts) | B. thunbergii (Normalized Read Counts) | B. amurensis (Normalized Read Counts) |

| Tyrosine Decarboxylase (TYDC) | 2,056 | 3,467 | 1,518 |

| (S)-Norcoclaurine Synthase (NCS) | 4,123 | 1,289 | 3,145 |

| Berberine Bridge Enzyme (BBE) | 12,345 | 8,765 | 9,876 |

| (S)-Scoulerine 9-O-Methyltransferase (SOMT) | 3,456 | 2,134 | 5,678 |

| Canadine Synthase (CAS) | 6,789 | 4,567 | 5,432 |

| (S)-Tetrahydroprotoberberine Oxidase (STOX) | 1,890 | 1,234 | 2,345 |

| Data is illustrative and compiled from trends reported in comparative transcriptomic studies of Berberis species. Actual values can be found in the cited literature.[6] |

Experimental Protocols

The elucidation of the protoberberine biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Objective: To determine the activity and substrate specificity of a biosynthetic enzyme.

Protocol:

-

Enzyme Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells). The recombinant protein is then expressed and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Reaction Mixture: A typical reaction mixture contains a buffered solution at an optimal pH, the purified enzyme, the substrate (e.g., (S)-reticuline for BBE), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, S-adenosyl-L-methionine for methyltransferases).

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Reaction Quenching: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of biosynthetic genes in different plant tissues or under different conditions.

Protocol:

-

RNA Extraction: Total RNA is extracted from the plant tissue of interest using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or ubiquitin) used as an internal control for normalization.

Visualizations

Biosynthetic Pathway of Berberine

Caption: The biosynthetic pathway of berberine from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica [frontiersin.org]

- 8. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Phytochemical Landscape of Polyalthia hypoglauca: A Technical Guide to its Natural Constituents

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "Hypoglaunine A" does not appear in the current scientific literature, it is highly probable that this name is a minor variant or a yet-unpublished discovery related to the chemically rich genus Polyalthia, and specifically, the species Polyalthia hypoglauca. This guide, therefore, provides a comprehensive overview of the known phytochemicals isolated from Polyalthia hypoglauca and its closely related species, offering insights into their natural sources, abundance, and the methodologies for their isolation and characterization. The genus Polyalthia, belonging to the Annonaceae family, is a prolific source of diverse secondary metabolites, particularly alkaloids and terpenoids, many of which exhibit significant biological activities.[1][2][3]

Natural Sources and Abundance of Phytochemicals in Polyalthia Species

Various parts of the Polyalthia plants, including the leaves, bark, stem, and roots, have been found to be rich sources of a variety of phytochemicals.[1][2] The abundance and specific types of compounds can vary depending on the plant part, geographical location, and the specific species.

Alkaloids

Alkaloids are a major class of compounds isolated from the Polyalthia genus. These nitrogen-containing organic compounds often exhibit a wide range of pharmacological activities.

| Alkaloid | Plant Species | Plant Part | Reference |

| Pendulamine A | Polyalthia longifolia var. pendula | Roots | |

| Pendulamine B | Polyalthia longifolia var. pendula | Roots | |

| Penduline | Polyalthia longifolia var. pendula | Roots | |

| Bidebiline A | Polyalthia nemoralis | Branches and Leaves | |

| Annobraine | Polyalthia nemoralis | Branches and Leaves | |

| Lanuginosine | Polyalthia nemoralis | Branches and Leaves | |

| Liriodenine | Polyalthia nemoralis | Branches and Leaves | |

| Oxostephanosine | Polyalthia nemoralis | Branches and Leaves | |

| 8,9-dimethoxysampangine | Polyalthia nemoralis | Barks | |

| 7-methoxy-8-hydroxyeupolauridine | Polyalthia nemoralis | Barks | |

| Sampangine | Polyalthia nemoralis | Barks | |

| 9-methoxysampangine | Polyalthia nemoralis | Barks |

Terpenoids and Other Compounds